8-Acetamido-6-chloro-5-nitroquinoline
Description
Properties
Molecular Formula |
C11H8ClN3O3 |
|---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
N-(6-chloro-5-nitroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H8ClN3O3/c1-6(16)14-9-5-8(12)11(15(17)18)7-3-2-4-13-10(7)9/h2-5H,1H3,(H,14,16) |
InChI Key |
ZAGIYYLCWZAILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 8-acetamido-6-chloro-5-nitroquinoline with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and functional attributes:
Note: Molecular weight calculated based on substituent masses where explicit data is unavailable.
Key Comparative Insights
Electronic Effects: The 5-nitro group in this compound and 6-bromo-8-ethyl-5-nitroquinoline enhances electrophilicity, making these compounds reactive toward nucleophilic substitution.
Substituent Influence on Solubility: Hydrophilic groups (e.g., 2-OH in 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline) improve aqueous solubility, whereas hydrophobic groups (e.g., 8-C₂H₅ in 6-bromo-8-ethyl-5-nitroquinoline) enhance lipid solubility .
Synthetic Utility: The acetamido group at position 8 in this compound serves as a protective group for amines, enabling selective functionalization of the quinoline core.
Thermal Stability: Melting point data for related compounds (e.g., 528.4 K for 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline) suggests that bulky substituents like ethyl and bromo increase thermal stability compared to smaller groups like methyl or acetamido .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-acetamido-6-chloro-5-nitroquinoline?
- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline scaffold. Key steps include:
- Nitration : Controlled nitration at the 5-position using HNO₃ or tert-butyl nitrite at 80–130°C, with palladium salts enhancing regioselectivity .
- Chlorination : Electrophilic substitution at the 6-position via Cl₂ gas or SO₂Cl₂ in anhydrous conditions.
- Acetamido Introduction : Acetylation of an 8-amino intermediate (e.g., using acetic anhydride) after reduction of a nitro group (see for reduction protocols) .
Q. How do physical properties (e.g., solubility, melting point) influence experimental design?
- Methodological Answer :
- Solubility : Low aqueous solubility (common in nitroquinolines) necessitates polar aprotic solvents (DMSO, DMF) for biological assays.
- Melting Point : High thermal stability (e.g., ~534 K for analogous compounds) suggests suitability for high-temperature reactions .
- Characterization : Use differential scanning calorimetry (DSC) for phase transitions and HPLC-MS for purity validation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetamido proton at δ 2.1–2.3 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.03) .
- XRD : Resolves crystal packing effects on reactivity .
Advanced Research Questions
Q. How does regioselectivity in nitration impact synthetic yield and byproduct formation?
- Methodological Answer :
- Mechanism : Nitration at the 5-position is favored due to electron-withdrawing effects of the chloro group at C5. Competing 8-nitro isomers may form if steric hindrance is unmanaged .
- Optimization : Use Pd catalysts to direct nitration (85% yield reported for analogous compounds) .
Q. What structural features dictate the biological activity of this compound?
- Methodological Answer :
- Nitro Group : Essential for antimicrobial activity via redox cycling, generating reactive oxygen species (ROS) .
- Chloro Substituent : Enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .
- Acetamido Group : Modulates solubility and reduces cytotoxicity compared to amino derivatives (see comparative data in ) .
Q. How can data contradictions in literature (e.g., conflicting bioactivity results) be resolved?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., pH 7.4 for MIC tests, as nitroquinolines show pH-dependent solubility) .
- Control Experiments : Compare with analogs (e.g., 5-chloro-8-nitroquinoline) to isolate substituent effects .
- Meta-Analysis : Cross-reference spectral data (e.g., PubChem, NIST) to validate compound identity .
Q. What strategies improve the metabolic stability of this compound in vivo?
- Methodological Answer :
- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug to enhance tissue-specific activation .
- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) at C7 to slow hepatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
